AT-Résolvine D1

Vue d'ensemble

Description

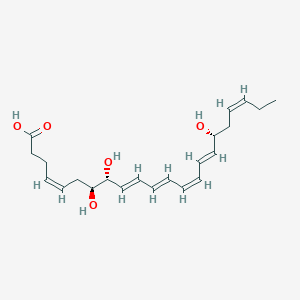

Aspirin-Triggered Resolvin D1 (AT-RvD1) is a bioactive lipid mediator synthesized from docosahexaenoic acid (DHA) with potent anti-inflammatory and pro-resolving properties. It is involved in the resolution phase of inflammation, where it helps to clear inflammation and promote tissue regeneration. AT-RvD1 is recognized for its roles in inhibiting neutrophil invasion into inflamed tissue, promoting macrophage phagocytosis of cellular debris, and facilitating the egress of these cells to the lymphatics . It has been shown to attenuate the severity of inflammation-related diseases, such as sepsis-induced cardiac injury, by reducing pro-inflammatory cytokine expression and immune cell infiltration .

Synthesis Analysis

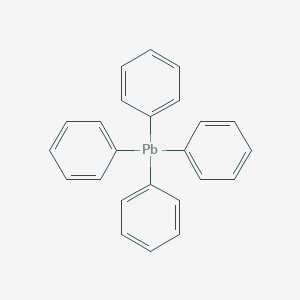

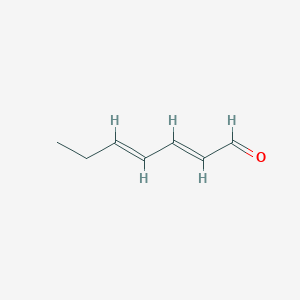

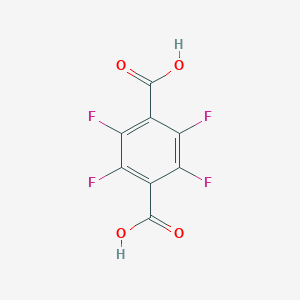

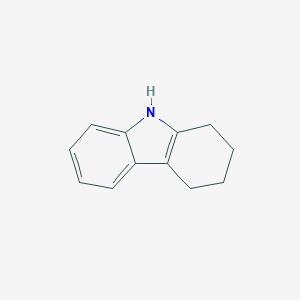

The total synthesis of Resolvin D1, which includes AT-RvD1, has been achieved through a series of chemical reactions starting from 2-deoxy-D-ribose. The synthesis involves Wittig reactions, a modified Pd0/CuI Sonogashira coupling, and Zn(Cu/Ag) cis-reduction to construct the lipid mediator with the correct stereochemistry .

Molecular Structure Analysis

AT-RvD1 is derived from DHA and possesses multiple hydroxyl groups that are crucial for its biological activity. The molecular structure of AT-RvD1 has been analyzed using electrospray low-energy collision-induced dissociation tandem mass spectrometry (MS/MS). This analysis has provided insights into the spectra-structure correlations and fragmentation mechanisms, which are essential for identifying the mediator in biological samples .

Chemical Reactions Analysis

AT-RvD1 interacts with specific G-protein coupled receptors, such as GPR32 and ALX/FPR2, to exert its biological effects. For instance, it has been shown to attenuate platelet-derived growth factor (PDGF)-induced vascular smooth muscle cell migration via the cyclic adenosine monophosphate/protein kinase A (cAMP/PKA) pathway, affecting various downstream signaling molecules like Rac1, VASP, and paxillin .

Physical and Chemical Properties Analysis

The physical and chemical properties of AT-RvD1 contribute to its function as an anti-inflammatory mediator. It is a lipid-soluble molecule that can be incorporated into biomaterials for localized delivery, which has been shown to enhance the accumulation of pro-regenerative immune cell subsets and promote vascular remodeling . Its interaction with lipid signaling gradients is crucial for its ability to modulate immune responses and facilitate tissue healing.

Relevant Case Studies

Several studies have demonstrated the therapeutic potential of AT-RvD1 in various disease models. For example, AT-RvD1 has been shown to protect against sepsis-induced cardiac injury in mice by attenuating local and systemic inflammatory responses . In models of acute kidney injury and acute lung injury induced by endotoxin, AT-RvD1 down-regulated inflammatory responses and protected against tissue damage . Additionally, AT-RvD1 has been found to reduce proliferation and the neutrophil to lymphocyte ratio in a mutant KRAS-driven lung adenocarcinoma model, suggesting its potential in cancer therapy . In the context of inflammatory bowel disease, AT-RvD1 and related lipid mediators have been shown to prevent experimental colitis in mice, highlighting their anti-inflammatory effects and the role of ALX activation in their pro-resolving action .

Applications De Recherche Scientifique

Gestion des maladies du foie

AT-RvD1 a démontré une activité thérapeutique dans les maladies du foie telles que le modèle murin MASH (Modèle de stéato-hépatite alcoolique). Il peut supprimer la réponse inflammatoire médiée par Stat1, atténuer l'apoptose induite par le stress du RE et induire l'expression de gènes conduisant à la régression de la fibrose .

Protection et réparation de la peau

La recherche indique que AT-RvD1 dérivé des oméga-3 a une activité anti-inflammatoire et réduit les marqueurs de stress oxydatif. Il a été étudié pour son effet protecteur contre l'inflammation et le stress oxydatif induits par les UVB sur la peau, montrant une puissance supérieure à celle du RvD1 pour réduire l'inflammation .

Traitement de l'arthrose

AT-RvD1 est un candidat prometteur pour réguler les processus biologiques tels que la réparation tissulaire, l'inflammation, le stress oxydatif et la mort cellulaire dans l'arthrose (OA). Il est biosynthétisé à partir d'acides gras polyinsaturés oméga-3 et joue un rôle dans ces domaines clés .

Thérapie anticancéreuse

Des études émergentes révèlent qu'AT-RvD1 possède des propriétés anticancéreuses. Il est biosynthétisé par les leucocytes pour résoudre l'inflammation pendant une infection ou une blessure et a été associé à la stimulation du clairance des débris tumoraux médiée par les macrophages .

Réduction de la progression tumorale

AT-RvD1 favorise la résolution de l'inflammation en régulant l'activité des cellules immunitaires et non immunitaires. Dans les modèles de tumorigenèse du virus du papillome humain (VPH), RvD1 a été étudié pour sa capacité à moduler les neutrophiles afin de réduire la progression tumorale .

Mécanisme D'action

Target of Action

AT-RvD1, a lipid mediator produced during the resolution of inflammation, primarily targets bronchial epithelial cells . It also interacts with the ALX/FPR2 receptor , which is crucial for its anti-inflammatory effects .

Mode of Action

AT-RvD1 demonstrates anti-inflammatory and pro-resolution effects in several inflammatory experimental models . It significantly reduces the concentration of IL-8 and IL-6 , two key inflammatory cytokines, and increases IL-10 production in bronchial epithelial cells stimulated with Cryptococcus neoformans . AT-RvD1 also reduces the activation of NF-kB , a protein complex that controls transcription of DNA, cytokine production and cell survival .

Biochemical Pathways

AT-RvD1 is involved in the regulation of several biochemical pathways. It reduces the phosphorylation of NF-κB and ERK1/2 , key proteins involved in the regulation of immune responses . . The anti-inflammatory effects of AT-RvD1 are dependent on the ALX/FPR2 receptor .

Pharmacokinetics

A study has used physiologically-based pharmacokinetic (pbpk) modeling to predict the pharmacokinetics of rvd1 in humans . The PBPK model provides an appropriate dose and estimates of clearance and other pharmacokinetic parameters for RvD1 in humans .

Result of Action

AT-RvD1 has significant anti-inflammatory effects in bronchial epithelial cells infected with Cryptococcus neoformans, without affecting the development of C. neoformans infection in the airways . It also protects mouse skin against UVB-induced inflammation and oxidative stress .

Propriétés

IUPAC Name |

(4Z,7S,8R,9E,11E,13Z,15E,17R,19Z)-7,8,17-trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O5/c1-2-3-9-14-19(23)15-10-6-4-5-7-11-16-20(24)21(25)17-12-8-13-18-22(26)27/h3-12,15-16,19-21,23-25H,2,13-14,17-18H2,1H3,(H,26,27)/b6-4-,7-5+,9-3-,12-8-,15-10+,16-11+/t19-,20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIWTWACQMDFHJG-BJEBZIPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C=CC=CC=CC=CC(C(CC=CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C[C@H](/C=C/C=C\C=C\C=C\[C@H]([C@H](C/C=C\CCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

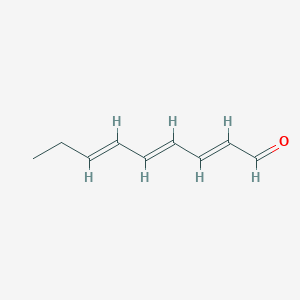

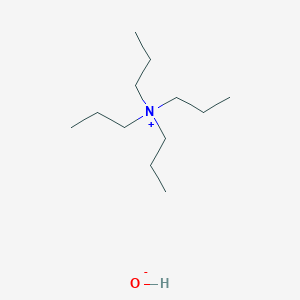

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

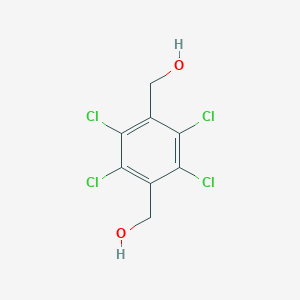

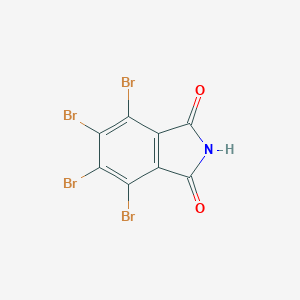

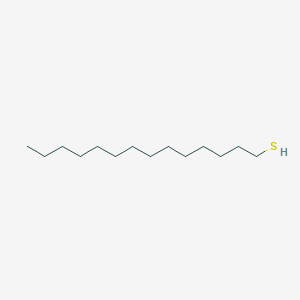

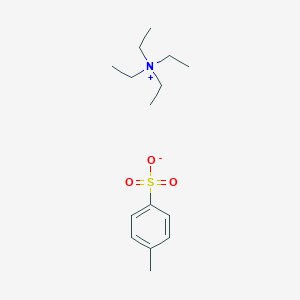

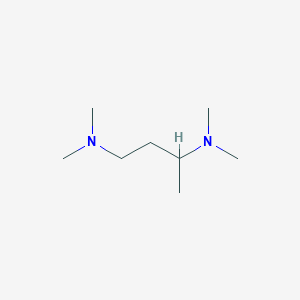

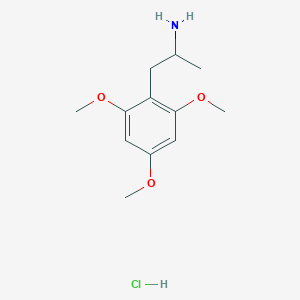

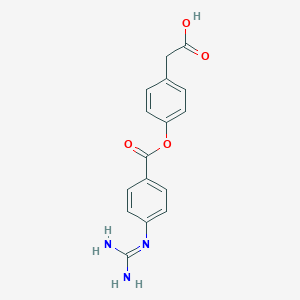

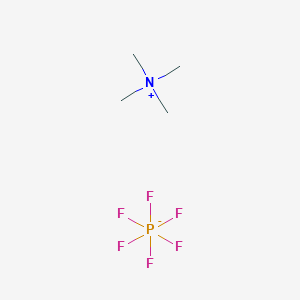

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.